

An In-depth Technical Guide to 3-Chloro-4-(hydroxymethyl)phenol

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Compound of Interest

Compound Name: 3-Chloro-4-(hydroxymethyl)phenol

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Abstract

This technical guide provides a comprehensive scientific overview of **3-Chloro-4-(hydroxymethyl)phenol**, a substituted phenolic compound of interest in synthetic and medicinal chemistry. This document delineates its fundamental chemical and physical properties, provides detailed spectroscopic data for unambiguous identification, and outlines a validated synthetic protocol. Furthermore, it explores the compound's chemical reactivity, potential applications as a versatile building block, and essential safety and handling procedures. The guide is structured to serve as a foundational resource for professionals engaged in chemical research and drug development, grounding all technical claims in authoritative references.

Chemical Identity and Physicochemical Properties

3-Chloro-4-(hydroxymethyl)phenol is a bifunctional organic molecule featuring a phenol ring substituted with a chlorine atom and a hydroxymethyl group. This unique arrangement of functional groups imparts specific reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.

The chemical structure is depicted below:

Caption: Chemical Structure of **3-Chloro-4-(hydroxymethyl)phenol**.

Key identifiers and properties are summarized in the table below for quick reference.

Property	Value	Source(s)
IUPAC Name	3-chloro-4-(hydroxymethyl)phenol	[1]
CAS Number	171569-42-9	[1][2][3]
Molecular Formula	C ₇ H ₇ ClO ₂	[1][2]
Molecular Weight	158.58 g/mol	[1]
Appearance	Solid	[1]
InChI Key	BDQASBWZSSWBCP-UHFFFAOYSA-N	[1]
Canonical SMILES	<chem>C1=CC(=C(C=C1CO)Cl)O</chem>	[3]
Storage Temperature	Room temperature, sealed in dry, dark place	[1]

Synthesis and Purification

The synthesis of **3-Chloro-4-(hydroxymethyl)phenol** can be effectively achieved via the reduction of a more readily available starting material, 2-chloro-5-hydroxybenzoic acid. This transformation targets the carboxylic acid moiety while preserving the phenolic hydroxyl and chloro substituents.

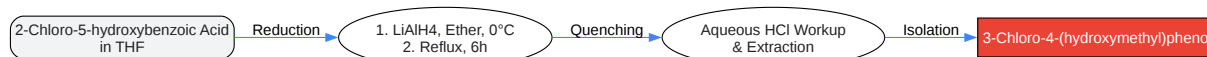
Protocol: Reduction of 2-Chloro-5-hydroxybenzoic Acid

This protocol is based on a well-established method using a powerful reducing agent, lithium aluminum hydride (LAH).[4]

Causality: Lithium aluminum hydride is a potent, non-selective reducing agent capable of reducing carboxylic acids to primary alcohols. The reaction is performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent quenching of the highly reactive LAH. An ice bath is initially used to control the exothermic reaction upon addition of LAH. Subsequent refluxing provides the necessary thermal energy to drive the reaction to completion.

Experimental Steps:

- **Setup:** In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 2-chloro-5-hydroxybenzoic acid (e.g., 4 g, 23.2 mmol) in anhydrous tetrahydrofuran (200 mL).
- **LAH Addition:** Cool the suspension in an ice bath. Slowly add a solution of lithium aluminum hydride (1 M in diethyl ether, 25 mL, 25 mmol) to the stirred suspension.
- **Reaction:** After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 6 hours.
- **Quenching:** Upon completion (monitored by TLC), cool the mixture in an ice bath and cautiously quench the excess LAH by the slow, dropwise addition of a mixture of water and THF.
- **Workup:** Acidify the mixture to a pH of ~2-3 with 1M hydrochloric acid. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
- **Isolation:** Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- **Purification:** The resulting solid can be purified by recrystallization or column chromatography on silica gel to afford **3-Chloro-4-(hydroxymethyl)phenol** in high yield.[4]



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Caption: Workflow for the synthesis of **3-Chloro-4-(hydroxymethyl)phenol**.

Spectroscopic and Analytical Characterization

Unambiguous characterization is critical for confirming the identity and purity of the synthesized compound. The expected spectroscopic data are detailed below.

Infrared (IR) Spectroscopy

The IR spectrum of a phenol provides distinct absorption bands. A strong, broad band is expected in the range of $3200\text{--}3500\text{ cm}^{-1}$ due to the O-H stretching vibrations of both the phenolic and benzylic alcohol groups, broadened by hydrogen bonding.[5][6] A strong C-O stretching absorption should also be visible around $1200\text{--}1000\text{ cm}^{-1}$. [5] Aromatic C-H and C=C stretching bands will appear in their characteristic regions (around $3100\text{--}3000\text{ cm}^{-1}$ and $1600\text{--}1450\text{ cm}^{-1}$, respectively).

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are indispensable for structural elucidation.

- ^1H NMR:
 - Aromatic Protons (3H): The three protons on the aromatic ring will appear as multiplets or distinct doublets/doublets of doublets in the δ 6.5-7.5 ppm region. Their specific chemical shifts and coupling constants are dictated by the substitution pattern.
 - Hydroxymethyl Protons ($-\text{CH}_2\text{OH}$, 2H): A singlet or doublet is expected for the benzylic protons, typically in the δ 4.4-4.8 ppm range.[7]
 - Hydroxyl Protons (2H): The phenolic -OH and alcohol -OH protons will appear as broad singlets. Their chemical shifts are variable and concentration-dependent, but typically fall between δ 4-7 ppm for the phenol and δ 2-5 ppm for the alcohol.[5] These signals will exchange with D_2O .
- ^{13}C NMR:
 - Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group (C-OH) will be the most downfield, while the carbon attached to the chlorine atom (C-Cl) will also be significantly shifted.
 - Hydroxymethyl Carbon ($-\text{CH}_2\text{OH}$, 1C): The benzylic carbon signal is expected in the δ 60-65 ppm range.[7]

Data Type	Expected Peaks / Regions	Source(s)
IR (cm ⁻¹)	~3200-3500 (O-H, broad), ~1600 & 1450 (C=C aromatic), ~1200-1000 (C-O)	[5][6]
¹ H NMR (ppm)	δ 6.5-7.5 (Ar-H), δ 4.4-4.8 (-CH ₂ -), broad singlets for -OH (D ₂ O exchangeable)	[5][7]
¹³ C NMR (ppm)	δ 110-160 (Ar-C), δ 60-65 (-CH ₂ -)	[7]
Mass Spec.	Molecular ion peak (M ⁺) and a characteristic (M+2) ⁺ peak with ~1/3 intensity due to the ³⁷ Cl isotope.	

Mass Spectrometry (MS)

In mass spectrometry, **3-Chloro-4-(hydroxymethyl)phenol** will exhibit a molecular ion peak (M⁺) and a prominent (M+2)⁺ peak. The intensity of the (M+2)⁺ peak will be approximately one-third that of the M⁺ peak, which is the characteristic isotopic signature for a molecule containing one chlorine atom. Common fragmentation patterns for phenols and benzylic alcohols include loss of water and cleavage of the benzylic C-C bond.

Chemical Reactivity and Applications

The reactivity of **3-Chloro-4-(hydroxymethyl)phenol** is governed by its three functional groups: the phenolic hydroxyl, the benzylic alcohol, and the chloro-substituted aromatic ring.

- **Phenolic Hydroxyl Group:** This group is weakly acidic and can be deprotonated with a base to form a phenoxide, which is a potent nucleophile for ether synthesis (e.g., Williamson ether synthesis). It also activates the aromatic ring towards electrophilic substitution.
- **Benzylic Alcohol Group:** This primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. It can also be converted into a better leaving group (e.g., a tosylate) for subsequent nucleophilic substitution reactions or undergo esterification.

- **Aromatic Ring:** The ring is activated by the hydroxyl group and deactivated by the chlorine atom. Electrophilic aromatic substitution reactions will be directed by the combined influence of these groups. The chlorine atom itself can be replaced under certain demanding reaction conditions (e.g., nucleophilic aromatic substitution).

This trifunctional nature makes **3-Chloro-4-(hydroxymethyl)phenol** a valuable building block. For instance, its structural analog, 3-Chloro-4-hydroxybenzaldehyde, is an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.^[8] Phenolic compounds, in general, are widely used as precursors in the production of polymers, agrochemicals, and pharmaceuticals, with many exhibiting a range of biological activities.^{[9][10][11]}

Safety, Handling, and Storage

As a substituted chlorophenol, this compound must be handled with appropriate caution. Chlorophenols are generally considered toxic and can be harmful if inhaled, ingested, or absorbed through the skin.^{[11][12]}

Hazard Identification:

- **Acute Toxicity:** May be harmful if swallowed.^[13]
- **Skin Corrosion/Irritation:** Causes skin irritation.^[13]
- **Eye Damage/Irritation:** Causes serious eye irritation.^[1]

Recommended Handling Procedures:

- **Engineering Controls:** Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.
- **Personal Protective Equipment (PPE):**
 - **Gloves:** Wear chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and dispose of them properly after handling.^[13]
 - **Eye Protection:** Use chemical safety goggles or a face shield.
 - **Lab Coat:** A standard laboratory coat is required.

- Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

First Aid Measures:

- Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[\[13\]](#)
- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[\[13\]](#)
- Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[\[13\]](#)
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Storage: Store in a tightly closed container in a dry, well-ventilated place. Keep in a dark place to prevent light-induced degradation.[\[1\]](#)

Conclusion

3-Chloro-4-(hydroxymethyl)phenol is a versatile chemical intermediate with a well-defined structure and reactivity profile. This guide has provided the essential technical information required for its synthesis, characterization, and safe handling. The detailed protocols and compiled data serve as a robust resource for researchers aiming to utilize this compound as a building block in the development of novel molecules for pharmaceutical or material science applications.

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